molecular formula C14H11FO3 B176245 4-(Benzyloxy)-2-fluorobenzoic acid CAS No. 114045-96-4

4-(Benzyloxy)-2-fluorobenzoic acid

Cat. No.: B176245
CAS No.: 114045-96-4
M. Wt: 246.23 g/mol
InChI Key: HWQRXVRKZFDKLJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluorobenzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzoic acid ring is replaced by a benzyloxy group, and the hydrogen atom at the ortho position is replaced by a fluorine atom

Mechanism of Action

Target of Action

4-(Benzyloxy)-2-fluorobenzoic acid is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions , a type of transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the SM cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (which is formally nucleophilic) is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The compound is involved in the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .

Pharmacokinetics

It’s known that the compound can undergo protodeboronation , a process that involves the removal of a boron atom from the compound . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds . The compound’s action can also result in the formation of a new palladium-carbon bond .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s action can be catalyzed by ethers . Additionally, the compound’s stability can be affected by the presence of air and moisture . The compound’s efficacy in SM cross-coupling reactions can also be influenced by the reaction conditions, such as the temperature and the presence of other reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-fluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzoic acid.

    Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-fluorobenzoic acid with benzyl alcohol in the presence of a suitable base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products:

    Oxidation: The major product would be this compound.

    Reduction: The major product would be 4-(Hydroxy)-2-fluorobenzoic acid.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    4-(Benzyloxy)benzoic acid: Similar structure but lacks the fluorine atom.

    2-Fluorobenzoic acid: Lacks the benzyloxy group.

    4-(Methoxy)-2-fluorobenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness: 4-(Benzyloxy)-2-fluorobenzoic acid is unique due to the presence of both the benzyloxy and fluorine substituents, which confer distinct chemical and physical properties. The combination of these groups can enhance the compound’s reactivity, stability, and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-fluoro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQRXVRKZFDKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624658
Record name 4-(Benzyloxy)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114045-96-4
Record name 4-(Benzyloxy)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure for the preparation of 4-(Quinolin-2-ylmethoxy)-benzoic acid but substituting 4-Benzyloxy-2-fluoro-benzoic acid benzyl ester provided the title compound. MS: (M+H m/z=247.1).
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4-Benzyloxy-2-fluoro-benzoic acid benzyl ester
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Synthesis routes and methods II

Procedure details

62 g of benzyl chloride was added to a mixture of 73 g of 2-fluoro-4-hydroxy-benzoic acid, 55 g of potassium hydroxide and 300 ml of ethanol, and the resulting mixture was heated with stirring at 60° C. for 4 hours. 250 ml of the ethanol was distilled away, and 200 ml of water and 25 g of sodium hydroxide were added to the residue. The resulting mixture was stirred for 1 hour at 60° C. The reaction mixture was allowed to cool, and after addition of 200 ml of concentrated hydrochloric acid, it was further cooled. Solids formed were collected, filtered with heating using 600 ml of acetic acid, and then recrystallized as it is to obtain 98 g of 2-fluoro-4-benzyloxybenzoic acid having a clearing point of 167 to 169° C. A mixture of 59 g of 2-fluoro-4-benzyloxybenzoic acid and 70 ml of thionyl chloride was heated for 6 hours on a water bath maintained at 50° C. Excessive thionyl chloride was distilled away under reduced pressure. On cooling with water, solids were formed. These solids were dispersed in hexane and then filtered to obtain 61 g of solid. This was 2-fluoro-4-benzyloxybenzoic acid chloride. 36 g of 2-fluoro-4-benzyloxybenzoic acid chloride and 27 g of R-(-)-2-octanol were heated with stirring for 3 hours in an atmosphere of nitrogen. The reaction mixture was allowed to cool and then 200 ml of toluene was added. An organic layer was washed with saturated saline water, with 6 N hydrochloric acid, with saturated saline water, with a 2 N sodium hydroxide aqueous solution and then with saturated saline water to make it neutral. The organic layer was dried over anhydrous magnesium sulfate and concentrated to obtain 1'-methylheptyl 2-fluoro-4-benzyloxy-benzoate. The total of 1'-methylheptyl 2-fluoro-4-benzyloxybenzoate was subjected to hydrogenalysis in ethyl acetate by the use of a 2% palladium-carbon catalyst to obtain R-1'-methylheptyl 2-fluoro-4-hydroxy-benzoate.
Quantity
62 g
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73 g
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55 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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